1'-benzylcinchonan-1'-ium-9-ol chloride
Description
1'-Benzylcinchonan-1'-ium-9-ol chloride (CAS: MFCD00082422, EINECS 273-938-3) is a quaternary ammonium salt derived from cinchona alkaloids. Its systematic IUPAC name is (8α,9R)-1-Benzyl-9-hydroxycinchonan-1-ium chloride, and it is alternatively referred to as N-Benzylcinchonidinium chloride or (1S,2S,4S,5R)-1-Benzyl-2-((R)-hydroxy(quinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride . The compound features a benzyl group substituted at the nitrogen atom of the cinchonidine backbone, enhancing its stability and solubility in polar solvents.
Cinchona alkaloids, such as cinchonidine and cinchonine, are renowned for their roles in asymmetric catalysis and chiral recognition. The benzyl substitution in this compound modifies its electronic and steric properties, making it valuable in enantioselective synthesis and phase-transfer catalysis .
Properties
IUPAC Name |
(1-benzylquinolin-1-ium-4-yl)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N2O.ClH/c1-2-20-18-28-14-12-21(20)16-25(28)26(29)23-13-15-27(17-19-8-4-3-5-9-19)24-11-7-6-10-22(23)24;/h2-11,13,15,20-21,25-26,29H,1,12,14,16-18H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPKRWQPGIXONI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=[N+](C4=CC=CC=C34)CC5=CC=CC=C5)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs in the Cinchona Alkaloid Family
The compound belongs to a class of N-alkylated or N-arylated cinchona derivatives. Key structural analogs include:
Key Differences :
- Substituent Effects : The benzyl group in this compound increases steric bulk compared to smaller alkyl groups (e.g., methyl), improving enantioselectivity in catalytic reactions.
- Solubility : Benzyl substitution enhances solubility in organic-aqueous biphasic systems compared to unmodified cinchonidinium salts.
- Stability : Quaternary ammonium salts like this compound exhibit higher thermal and oxidative stability than tertiary amine counterparts .
Comparison with Non-Cinchona Quaternary Salts
While anthocyanins (e.g., Callistephin chloride, Ideain chloride) are also chloride salts (see Fig. 1 in ), they belong to the flavonoid class and serve distinct biological roles (e.g., pigmentation, antioxidant activity).
Catalytic Performance
Studies highlight that this compound outperforms N-methylated analogs in asymmetric alkylation reactions, achieving enantiomeric excess (ee) values >90% due to its optimized steric environment .
Q & A
Basic: What are the key considerations for synthesizing and characterizing 1'-benzylcinchonan-1'-ium-9-ol chloride to ensure reproducibility?
Methodological Answer:
Synthesis should follow validated protocols with precise stoichiometric ratios and reaction conditions (e.g., solvent, temperature, and catalyst). For characterization:
- Purity : Use HPLC or GC-MS to confirm ≥95% purity. For novel compounds, elemental analysis (C, H, N) and mass spectrometry (HRMS) are critical .
- Structural Confirmation : Combine - and -NMR to resolve stereochemistry (critical for cinchona alkaloid derivatives). X-ray crystallography is recommended for absolute configuration verification .
- Reproducibility : Document all steps rigorously, including purification methods (e.g., recrystallization solvents, column chromatography gradients). Provide raw spectral data in supplementary materials .
Basic: How should researchers design experiments to assess the compound’s solubility and stability in aqueous vs. organic matrices?
Methodological Answer:
- Solubility : Conduct phase-solubility studies using shake-flask method in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol). Quantify via UV-Vis spectrophotometry at λmax .
- Stability : Perform accelerated stability testing (40°C/75% RH for 1–3 months). Monitor degradation via HPLC and identify byproducts using LC-MS. Include control samples to distinguish thermal vs. hydrolytic degradation .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC50_{50}50 values in enzyme inhibition assays)?
Methodological Answer:
- Assay Variability : Standardize assay conditions (buffer pH, ionic strength, and cofactors). Validate using positive controls (e.g., known inhibitors of acetylcholinesterase) .
- Data Normalization : Normalize activity to protein concentration (Bradford assay) and account for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Mechanistic Studies : Use kinetic assays (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition modes. Cross-validate with molecular docking simulations .
Advanced: How can researchers optimize chiral resolution methods for this compound in asymmetric catalysis?
Methodological Answer:
- Chiral Stationary Phases : Use HPLC with amylose- or cellulose-based columns (e.g., Chiralpak IA/IB). Optimize mobile phase composition (e.g., hexane:isopropanol gradients) .
- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru or Pd) to racemize undesired enantiomers during synthesis. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
- Computational Modeling : Predict enantiomer binding affinities using DFT calculations (e.g., Gaussian09) to guide catalyst design .
Advanced: What analytical methods are recommended to investigate potential degradation pathways under oxidative or photolytic stress?
Methodological Answer:
- Oxidative Stress : Expose to HO or AIBN, then analyze via LC-MS/MS to identify hydroxylated or quinone-like byproducts. Use radical scavengers (e.g., BHT) to confirm mechanism .
- Photolytic Stability : Conduct ICH Q1B photostability testing (UV/vis light, 1.2 million lux hours). Track degradation with diode-array HPLC and isolate products for NMR structural elucidation .
Basic: What are the best practices for validating the compound’s purity in pharmacological studies?
Methodological Answer:
- Pharmacopeial Standards : Follow USP/EP guidelines for identity tests (e.g., IR spectroscopy match to reference spectra) and limit tests for residual solvents (GC-headspace) or heavy metals (ICP-MS) .
- Biological Replicates : Include triplicate assays with blinded analysis to minimize bias. Report purity thresholds (e.g., ≥98%) in all in vitro/in vivo studies .
Advanced: How can researchers address discrepancies in the compound’s reported pKa values across different solvent systems?
Methodological Answer:
- Potentiometric Titration : Use automated titrators (e.g., Metrohm) in aqueous and mixed solvents (e.g., MeOH:HO). Apply Yasuda-Shedlovsky extrapolation for non-aqueous systems .
- Computational pKa Prediction : Validate experimental data using software like MarvinSketch (ChemAxon) or SPARC, adjusting for solvent dielectric effects .
Basic: What spectroscopic techniques are essential for confirming the quaternary ammonium structure in this compound?
Methodological Answer:
- NMR : Look for -NMR downfield shifts (δ 4.5–5.5 ppm) indicative of benzyl protons adjacent to the ammonium center. -NMR (if accessible) confirms quaternary nitrogen .
- IR Spectroscopy : Identify characteristic C-N stretching vibrations (~1630–1680 cm) and OH stretches (~3200–3600 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
